molecular formula C2H5N3S2 B7724332 N-[amino(sulfanyl)methylidene]carbamimidothioic acid

N-[amino(sulfanyl)methylidene]carbamimidothioic acid

Cat. No.: B7724332
M. Wt: 135.22 g/mol
InChI Key: JIRRNZWTWJGJCT-UHFFFAOYSA-N
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Description

N-[amino(sulfanyl)methylidene]carbamimidothioic acid is a complex organic compound characterized by the presence of both amino and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(sulfanyl)methylidene]carbamimidothioic acid typically involves the reaction of appropriate amines with thiocarbonyl compounds under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[amino(sulfanyl)methylidene]carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler thiol-containing molecules.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Halogenated compounds and strong bases are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[amino(sulfanyl)methylidene]carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[amino(sulfanyl)methylidene]carbamimidothioic acid exerts its effects involves interactions with specific molecular targets. The compound can form coordination bonds with metal ions, influencing various biochemical pathways. Its sulfanyl group allows it to participate in redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonyl functional group and exhibit similar chemical reactivity.

    Thiazoles: Thiazoles contain a sulfur and nitrogen atom in a five-membered ring, similar to the structural elements of N-[amino(sulfanyl)methylidene]carbamimidothioic acid.

    Schiff Bases: These compounds are formed by the condensation of primary amines with carbonyl compounds and share some structural similarities.

Uniqueness

This compound is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRNZWTWJGJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NC(=N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Reactant of Route 2
N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Reactant of Route 3
N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Reactant of Route 4
N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Reactant of Route 5
N-[amino(sulfanyl)methylidene]carbamimidothioic acid
Reactant of Route 6
N-[amino(sulfanyl)methylidene]carbamimidothioic acid

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